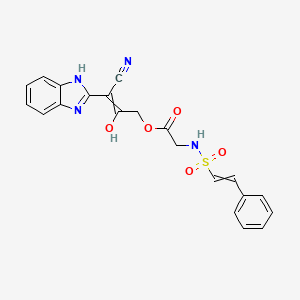
3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate is a useful research compound. Its molecular formula is C21H18N4O5S and its molecular weight is 438.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a benzodiazole moiety and a cyano group, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is C17H16N4O3S, with a molecular weight of approximately 378.43 g/mol. The structural features include:
- Benzodiazole Derivative : Imparts unique electronic properties.
- Cyano Group : Enhances electrophilic character, facilitating interactions with biological targets.
Biological Activity
Research indicates that compounds containing benzodiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that similar benzodiazole derivatives possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for bacterial survival.
- Anticancer Properties : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells. The interaction with specific enzymes and receptors involved in cell proliferation may lead to apoptosis in malignant cells .
- Enzyme Inhibition : The cyano group may facilitate binding to enzymes due to its electrophilic nature, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Cytotoxicity Studies : In vitro tests demonstrated that benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research on 2-amino-3-cyano-dihydroindol-5-ones highlighted their potential as cytotoxic agents against tumor cells .
- Antimicrobial Testing : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria in laboratory settings.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : Some benzodiazole derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Targeting : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and division.
Potential Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmaceutical Development : Targeting bacterial infections and cancer treatment.
- Research Tools : As a probe for studying enzyme mechanisms or cellular processes.
特性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2-phenylethenylsulfonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c22-12-16(21-24-17-8-4-5-9-18(17)25-21)19(26)14-30-20(27)13-23-31(28,29)11-10-15-6-2-1-3-7-15/h1-11,23,26H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZXROOERPAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














